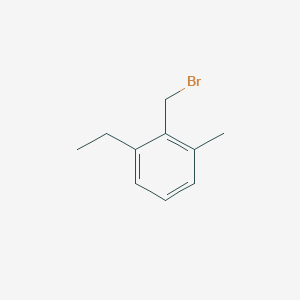
2-(Bromomethyl)-1-ethyl-3-methylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromomethylated compounds often involves the use of brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a catalyst . The exact synthesis process for “2-(Bromomethyl)-1-ethyl-3-methylbenzene” could not be found in the available resources.Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-1-ethyl-3-methylbenzene” would consist of a benzene ring with a bromomethyl (-CH2Br), an ethyl (-C2H5), and a methyl (-CH3) group attached to it. The exact positions of these groups on the benzene ring would depend on the numbering of the carbon atoms in the ring .Chemical Reactions Analysis
Bromomethylated compounds can undergo various chemical reactions, including nucleophilic substitution reactions with a wide range of nucleophiles, including alkynes, amines, and thiols. They can also participate in elimination reactions .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Hyperbranched Polymers : One notable application involves the synthesis of hyperbranched polyethers, where related bromomethylated compounds undergo self-condensation in the presence of specific catalysts and conditions. This process results in polymers with high molecular weights and a large number of functional groups that can be easily modified through acylation, benzylation, or silylation, highlighting their potential in creating versatile polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Catalysis and Organic Transformations
Solvent-Free Synthesis : Compounds similar to 2-(Bromomethyl)-1-ethyl-3-methylbenzene have been used as efficient catalysts for the solvent-free synthesis of complex organic molecules, such as aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. These reactions proceed at elevated temperatures and offer excellent yields, demonstrating the compound's utility in facilitating environmentally friendly chemical syntheses (Ghorbani‐Vaghei et al., 2011).
Organic Synthesis : Another application is in the efficient synthesis of di- and tri-ethynylbenzenes, starting from bromobenzenes. These transformations involve cleavage with water-miscible reagents, showcasing the compound's role in facilitating the preparation of ethynylbenzenes, which are valuable intermediates for further chemical reactions (Macbride & Wade, 1996).
Crosslinking in Membrane Technology
High-Temperature Proton Exchange Membrane Fuel Cells : The use of bromomethyl-containing crosslinkers for covalently crosslinking polybenzimidazole membranes represents a significant application in the development of high-temperature proton exchange membrane fuel cells. These crosslinked membranes show improved mechanical strength, acid doping levels, and conductivity, demonstrating the potential of these compounds in enhancing the performance and durability of fuel cell membranes (Yang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-ethyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFPXLGBKHDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681008 | |
| Record name | 2-(Bromomethyl)-1-ethyl-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-ethyl-3-methylbenzene | |
CAS RN |
910777-34-3 | |
| Record name | 2-(Bromomethyl)-1-ethyl-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




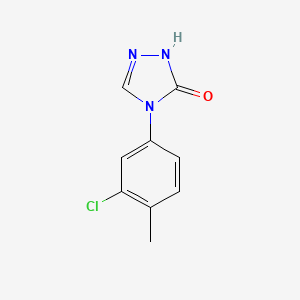
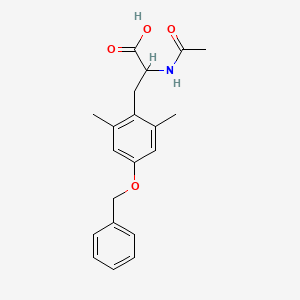
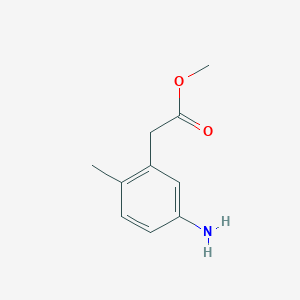

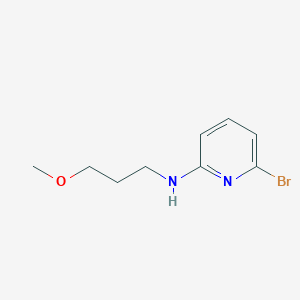
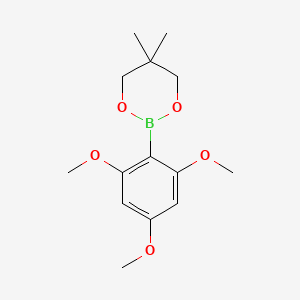
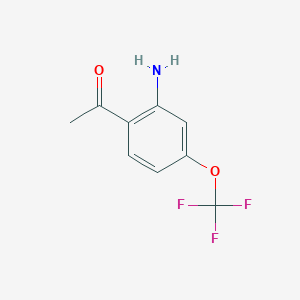
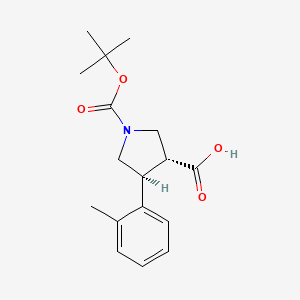
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)
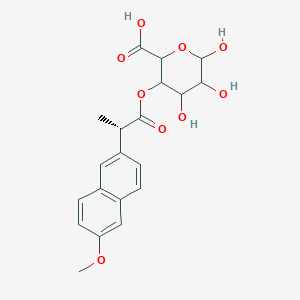
![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)